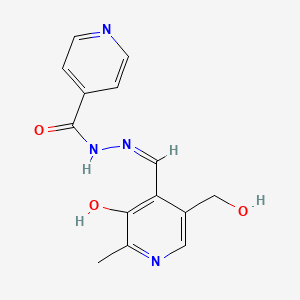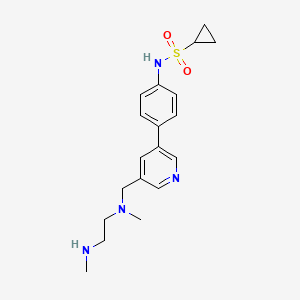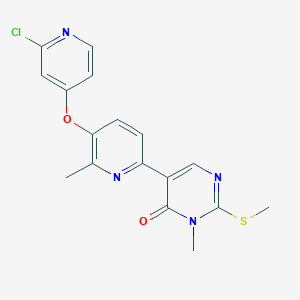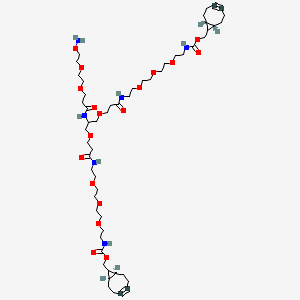
Aminooxy-PEG2-bis-PEG3-BCN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminooxy-PEG2-bis-PEG3-BCN is a cleavable five-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is also a click chemistry reagent containing a bicyclo[6.1.0]nonyne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aminooxy-PEG2-bis-PEG3-BCN is synthesized through a series of chemical reactions involving the coupling of aminooxy groups with PEG units and BCN groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
Aminooxy-PEG2-bis-PEG3-BCN undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN group reacting with azide-containing molecules to form stable triazole linkages
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used
Common Reagents and Conditions
SPAAC Reactions: Typically involve the use of azide-containing molecules and are carried out under mild conditions without the need for copper catalysts
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride
Major Products Formed
SPAAC Reactions: The major products are triazole-linked conjugates, which are stable and biocompatible
Oxidation and Reduction Reactions: The products vary depending on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Aminooxy-PEG2-bis-PEG3-BCN has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and peptides
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy
Industry: Applied in the production of advanced materials and drug delivery systems
Mecanismo De Acción
The mechanism of action of Aminooxy-PEG2-bis-PEG3-BCN involves its ability to form stable linkages with azide-containing molecules through SPAAC reactions. This property makes it an effective linker in the synthesis of antibody-drug conjugates, where it facilitates the attachment of cytotoxic drugs to antibodies. The PEG units enhance the solubility and biocompatibility of the conjugates, while the BCN group ensures efficient and specific conjugation .
Comparación Con Compuestos Similares
Similar Compounds
Aminooxy-PEG2-bis-PEG3-DBCO: Another cleavable PEG linker used in ADC synthesis, but with a dibenzocyclooctyne (DBCO) group instead of BCN
Aminooxy-PEG2-bis-PEG3-TCO: Contains a trans-cyclooctene (TCO) group and is used in similar applications
Uniqueness
Aminooxy-PEG2-bis-PEG3-BCN is unique due to its BCN group, which allows for strain-promoted alkyne-azide cycloaddition reactions without the need for copper catalysts. This property makes it particularly useful in bioconjugation applications where copper-free conditions are required .
Propiedades
Fórmula molecular |
C54H90N6O18 |
|---|---|
Peso molecular |
1111.3 g/mol |
Nombre IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[2-[3-[2-(2-aminooxyethoxy)ethoxy]propanoylamino]-3-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C54H90N6O18/c55-78-38-37-73-32-27-66-20-15-52(63)60-43(39-74-21-13-50(61)56-16-23-67-28-33-71-35-30-69-25-18-58-53(64)76-41-48-44-9-5-1-2-6-10-45(44)48)40-75-22-14-51(62)57-17-24-68-29-34-72-36-31-70-26-19-59-54(65)77-42-49-46-11-7-3-4-8-12-47(46)49/h43-49H,5-42,55H2,(H,56,61)(H,57,62)(H,58,64)(H,59,65)(H,60,63)/t43?,44-,45+,46-,47+,48?,49? |
Clave InChI |
AFIVWNAXECIOQD-IVTDGNKFSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1 |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)

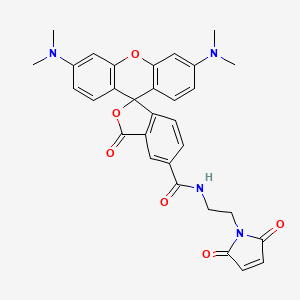
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
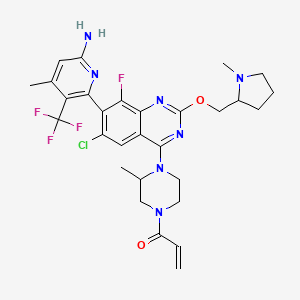
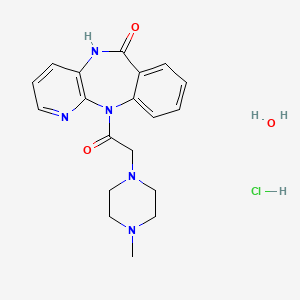
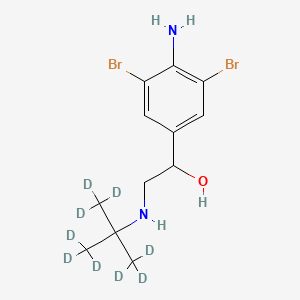
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
